Troparil
Overview
Description
WIN 35,065-2, also known as troparil, is a stimulant compound primarily used in scientific research. It belongs to the phenyltropane class of drugs and acts as a potent dopamine reuptake inhibitor. Derived from methylecgonidine, this compound is structurally similar to cocaine but exhibits several distinct properties that make it a valuable tool in research .
Preparation Methods
The synthesis of WIN 35,065-2 involves the reaction of methylecgonidine with phenylmagnesium bromide. This reaction forms the phenyltropane structure, which is then further modified to produce the final compound. The synthetic route typically requires precise control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
WIN 35,065-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the phenyltropane ring, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
WIN 35,065-2 is extensively used in scientific research, particularly in studies related to the dopamine reuptake transporter. Radiolabeled forms of the compound have been employed in both human and animal studies to map the distribution of dopamine transporters in the brain. It serves as a valuable tool in research exploring stimulant drugs, offering an alternative to cocaine with similar effects but fewer regulatory restrictions .
Mechanism of Action
WIN 35,065-2 exerts its effects by inhibiting the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This action enhances dopaminergic signaling, which is associated with the stimulant effects of the compound. The molecular target of WIN 35,065-2 is the dopamine transporter, and its binding to this transporter prevents the reuptake of dopamine into presynaptic neurons .
Comparison with Similar Compounds
WIN 35,065-2 is similar to other phenyltropane compounds, such as WIN 35,428 and RTI-31. it exhibits unique properties, including a higher affinity for the dopamine transporter and a longer duration of action compared to cocaine. Unlike cocaine, WIN 35,065-2 lacks local anesthetic properties due to the absence of an ester linkage, making it a pure stimulant with slightly reduced cardiotoxicity .
Similar compounds include:
WIN 35,428: Another phenyltropane compound with similar dopamine reuptake inhibition properties.
RTI-31: A phenyltropane analog with a different rate of onset and potency compared to WIN 35,065-2.
Properties
IUPAC Name |
methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBOXYLBBHNWHL-YJNKXOJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50372-80-0 | |
Record name | Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50372-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Troparil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050372800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TROPARIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH3LC885W8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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